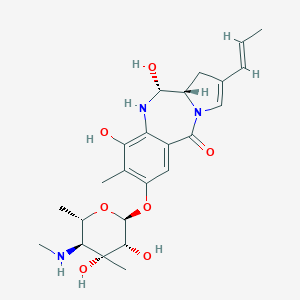
Sibiromycin
Übersicht
Beschreibung
Sibiromycin is an antitumor antibiotic with the molecular formula C24H33N3O7. It is produced by the bacterium Streptosporangium sibiricum . This compound belongs to the class of natural products known as pyrrolobenzodiazepines .
Synthesis Analysis
The synthesis of this compound involves a “modular” strategy where the synthesis of the anthranilic and dihydropyrrole moieties is completed before assembly by the nonribosomal peptide synthetase enzymes . The this compound gene cluster, consisting of 26 open reading frames, includes enzymes involved in sibirosamine biosynthesis, as well as regulatory and resistance proteins .Molecular Structure Analysis
The first this compound structure elucidation determined the formula C24H31N3O7 and molecular weight of 473 by elemental analysis and NMR spectroscopy .Chemical Reactions Analysis
The this compound gene cluster reveals a strategy in which the synthesis of the anthranilic and dihydropyrrole moieties is completed before assembly by the nonribosomal peptide synthetase enzymes .Physical And Chemical Properties Analysis
This compound can be quantified by UV detection from extracted chromatograms using wavelength 230 nm .Wissenschaftliche Forschungsanwendungen
Sibiromycin, produced by the actinomycete Streptosporangium sibiricum, was initially identified for its capacity to inhibit the multiplication of tumor cells, such as reticuloendothelial sarcoma and lymphoadenoma in mice. It also demonstrated antibacterial properties, particularly against Bacillus mycoides (Gause & Dudnik, 1971).
This compound is part of the pyrrolo[1,4]benzodiazepines (PBDs), known for their sequence-selective DNA alkylating effects and significant antitumor properties. Despite its potential, clinical trials were limited due to cardiotoxic effects in animals, attributed to the C-9 hydroxyl group (Li et al., 2009).
An altered form of this compound, 9-deoxythis compound, showed reduced cardiotoxicity and increased antitumor activity in preliminary studies. This modification suggests the potential for further exploration in creating analogs of this compound for cancer treatment (Yonemoto et al., 2012).
This compound has been observed to selectively inhibit the incorporation of thymidine into the H-strand of mitochondrial DNA during the incubation of isolated rat liver mitochondria, suggesting its impact on mitochondrial DNA replication (Gause & Dolgilevich, 1975).
The chemical structure and characteristics of this compound have been detailed, highlighting its strong antitumor activity and unique molecular composition, including the presence of a new amino sugar, sibirosamine (Brazhnikova et al., 1972).
This compound biosynthesis involves a modular strategy, synthesizing various moieties before assembly by nonribosomal peptide synthetase enzymes. This insight can guide future attempts to engineer PBD biosynthetic machinery for the production of PBD derivatives (Giessen et al., 2011).
The interaction of this compound with DNA, particularly its binding to chromatin, has been studied, revealing insights into its mechanism of action at the molecular level (Loz'mian, 1978).
This compound's cardiotoxic effects were observed in dog models, indicating that its therapeutic application may be limited by these side effects (Shepelevtseva, 1975).
Wirkmechanismus
Safety and Hazards
Despite its promising antitumor properties, clinical trials of Sibiromycin were precluded by the cardiotoxicity effect in animals attributed to the presence of the C-9 hydroxyl group . Safety measures include ensuring adequate ventilation and handling in accordance with good industrial hygiene and safety practice .
Zukünftige Richtungen
The production of Sibiromycin was confirmed by the analysis of obtained BRB081 extract by HPLC–MS/MS, which showed the presence of the this compound ions themselves, as well as its imine and methoxylated forms . These findings strengthen the importance of uninterrupted research for new producer strains of secondary metabolites with uncommon biological activities .
Eigenschaften
IUPAC Name |
(6R,6aS)-2-[(2S,3R,4R,5S,6S)-3,4-dihydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-4,6-dihydroxy-3-methyl-8-[(E)-prop-1-enyl]-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O7/c1-6-7-13-8-15-21(30)26-17-14(22(31)27(15)10-13)9-16(11(2)18(17)28)34-23-20(29)24(4,32)19(25-5)12(3)33-23/h6-7,9-10,12,15,19-21,23,25-26,28-30,32H,8H2,1-5H3/b7-6+/t12-,15-,19-,20-,21+,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGFPHFDFVNLCG-INYQBOQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CN2C(C1)C(NC3=C(C(=C(C=C3C2=O)OC4C(C(C(C(O4)C)NC)(C)O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CN2[C@@H](C1)[C@H](NC3=C(C(=C(C=C3C2=O)O[C@H]4[C@@H]([C@]([C@H]([C@@H](O4)C)NC)(C)O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318295 | |
| Record name | Sibiromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12684-33-2 | |
| Record name | Sibiromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12684-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sibiromycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012684332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sibiromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



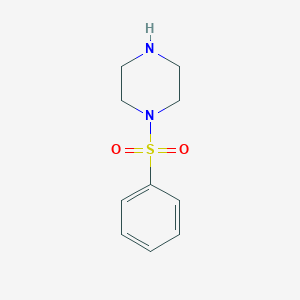
![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)

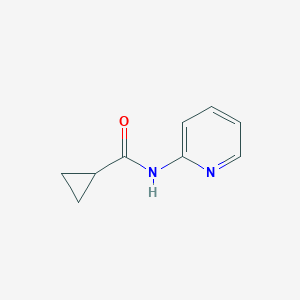
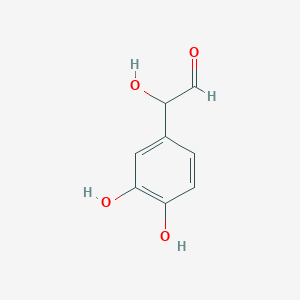
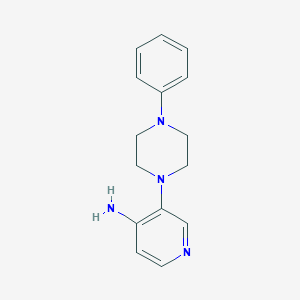
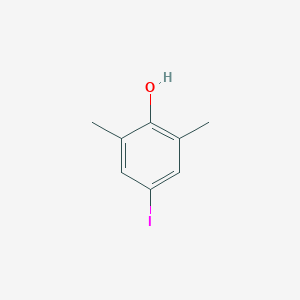
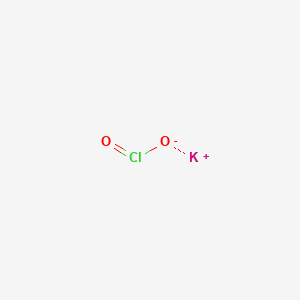
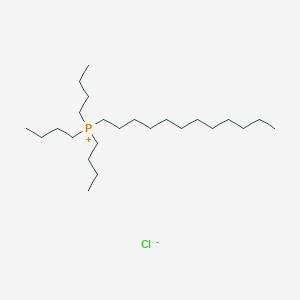
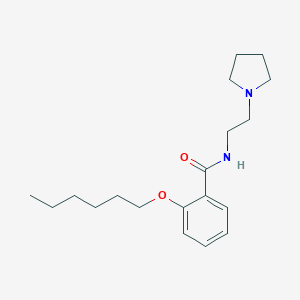

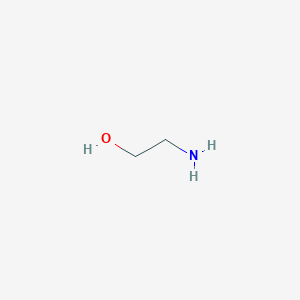
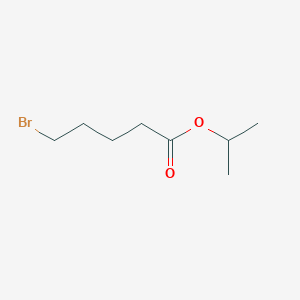
![2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole](/img/structure/B87645.png)